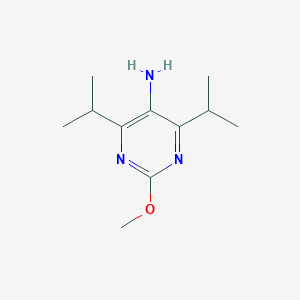
5,8-Dibromo-2,3-didecylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dibromo-2,3-didecylquinoxaline: is a chemical compound with the molecular formula C28H44Br2N2 . It is a derivative of quinoxaline, a heterocyclic aromatic organic compound. The presence of bromine atoms at positions 5 and 8, along with decyl groups at positions 2 and 3, makes this compound unique. It is typically found as a pale yellow solid .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-2,3-didecylquinoxaline typically involves the bromination of 2,3-didecylquinoxaline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atoms in 5,8-Dibromo-2,3-didecylquinoxaline can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of quinoxaline dicarboxylic acids.
Reduction: Formation of 2,3-didecylquinoxaline.
科学的研究の応用
Chemistry: 5,8-Dibromo-2,3-didecylquinoxaline is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: In biological research, this compound can be used as a probe to study the interactions of quinoxaline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: While specific medicinal applications are not well-documented, quinoxaline derivatives are known for their antimicrobial and anticancer properties. Thus, this compound may have potential in drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism of action of 5,8-Dibromo-2,3-didecylquinoxaline is not extensively studied. based on its structure, it is likely to interact with biological targets through π-π stacking interactions and hydrogen bonding. The bromine atoms may also participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets.
類似化合物との比較
5,8-Dibromo-2,3-diphenylquinoxaline: This compound has phenyl groups instead of decyl groups, making it less hydrophobic and more rigid.
2,3-Didecylquinoxaline:
5,8-Dibromoquinoxaline: Lacks the decyl groups, making it less hydrophobic and more soluble in polar solvents.
Uniqueness: 5,8-Dibromo-2,3-didecylquinoxaline is unique due to the combination of bromine atoms and long alkyl chains. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly into nanostructures .
特性
分子式 |
C28H44Br2N2 |
|---|---|
分子量 |
568.5 g/mol |
IUPAC名 |
5,8-dibromo-2,3-didecylquinoxaline |
InChI |
InChI=1S/C28H44Br2N2/c1-3-5-7-9-11-13-15-17-19-25-26(20-18-16-14-12-10-8-6-4-2)32-28-24(30)22-21-23(29)27(28)31-25/h21-22H,3-20H2,1-2H3 |
InChIキー |
OSZOOBPAEFARMY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=NC2=C(C=CC(=C2N=C1CCCCCCCCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



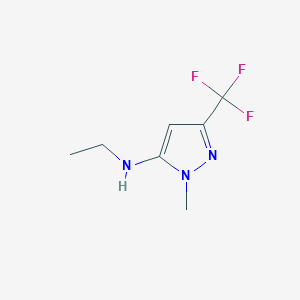
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)

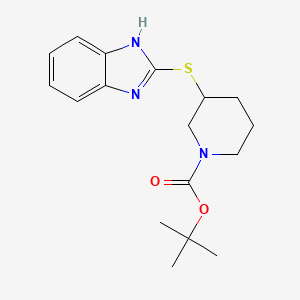
![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)

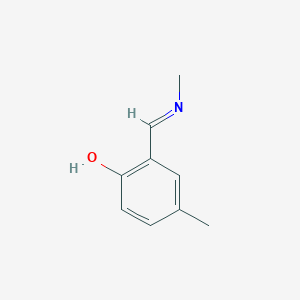
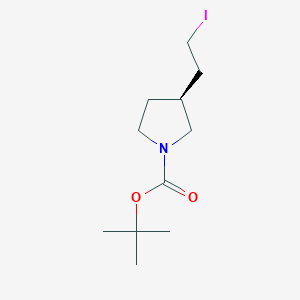
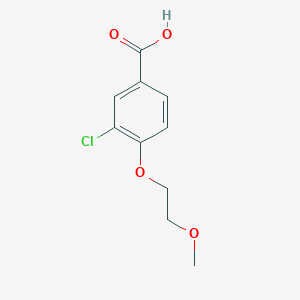
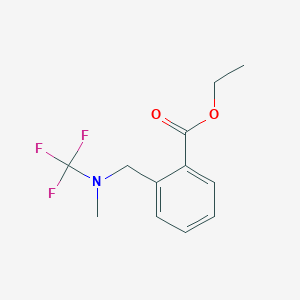
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
